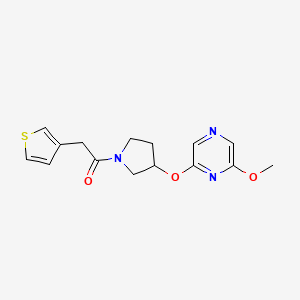

1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-13-7-16-8-14(17-13)21-12-2-4-18(9-12)15(19)6-11-3-5-22-10-11/h3,5,7-8,10,12H,2,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTALMPJFQOOPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Methoxypyrazine moiety : Known for various therapeutic effects.

- Pyrrolidine ring : Often linked to biological activity.

- Thiophene group : Associated with antimicrobial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3S |

| Molecular Weight | 305.35 g/mol |

| CAS Number | 2034254-69-6 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, potentially modulating enzyme activity related to various biochemical pathways. Preliminary studies suggest that it may inhibit enzymes involved in collagen synthesis, which could have implications for treating fibrotic conditions. Additionally, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory effects, indicating that this compound may exhibit similar properties.

Anti-inflammatory Effects

The presence of the methoxypyrazine group may contribute to anti-inflammatory activities. Compounds with similar functionalities have been reported to reduce inflammation markers in vitro and in vivo models. Future research could elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.

Case Studies

While direct studies on this compound are scarce, related compounds provide insight into its potential applications:

- Thiosemicarbazide Derivatives : A study on thiosemicarbazide derivatives demonstrated significant antioxidant and antimicrobial activities. The results indicated a strong correlation between structure and biological efficacy, suggesting that modifications similar to those in our compound could yield promising results .

- Pyrrolidine-based Compounds : Research on pyrrolidine derivatives has shown varied biological activities, including anticancer effects through HSP90 inhibition. This highlights the potential for our compound to interact with similar pathways .

Future Directions

Given the preliminary findings regarding the biological activity of structurally related compounds, further research is warranted to:

- Investigate the specific mechanisms of action of this compound.

- Conduct in vitro and in vivo studies to assess its pharmacological potential.

- Explore the safety profile and possible side effects associated with this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Heterocycle Linkages

Compound A: (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)

- Structural features : Contains a pyrrolidine ring linked to a 3-methylthiophen-2-yl group via a ketone.

- Key differences : Lacks the pyrazine-ether moiety and thiophen-3-yl substitution. The hydroxyl group on pyrrolidine may influence hydrogen-bonding capacity.

- Synthesis : Likely involves coupling reactions between pyrrolidine derivatives and thiophene-carboxylic acids.

Compound B : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

- Structural features : Piperazine ring substituted with a chlorinated pyridine and a thiophene-thioether group.

- Key differences : Replaces pyrrolidine with piperazine and pyrazine with pyridine. The thioether linkage contrasts with the ether in the target compound.

- Synthesis : Utilizes HOBt/TBTU coupling agents for amide bond formation.

Thiophene-Containing Ethanone Derivatives

Compound C: 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone

- Structural features: Ethanone backbone with imidazole and bromobenzyl-substituted phenyl groups.

- Key differences : Replaces pyrrolidine-pyrazine with imidazole and aryl ethers. The bromine atom may enhance electrophilic reactivity.

- Synthesis : Involves CuBr2-mediated coupling and chromatographic purification (33% yield).

Compound D : 6-[2-{1-(3-Thiophen-2-yl)phenyl}ethylidene]hydrazinylfuro[2,3-b]pyridine

- Structural features : Furopyridine scaffold with a thiophen-2-yl hydrazone.

- Key differences : Lacks pyrrolidine and pyrazine; instead, incorporates a fused furan-pyridine system.

- Synthesis: Condensation of thiophen-2-yl ethanone with hydrazine derivatives (65% yield).

Pyrazine-Based Analogues

Compound E: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Structural features: Pyrazolopyrimidine core with fluorinated chromenone and thiophene-carboxylate groups.

- Key differences: Chromenone and pyrazole systems replace pyrrolidine and pyrazine. The fluorine atoms may improve metabolic stability.

- Synthesis : Suzuki-Miyaura coupling with Pd catalysts (46% yield).

Comparative Data Table

Key Research Findings and Implications

- Structural Uniqueness : The target compound’s combination of pyrrolidine, pyrazine-ether, and thiophen-3-yl groups distinguishes it from analogues, which typically feature simpler heterocycles or alternative linkages (e.g., thioethers or hydrazones).

- Synthetic Challenges: The ether linkage between pyrrolidine and pyrazine may require specialized conditions (e.g., Mitsunobu reaction or nucleophilic aromatic substitution), contrasting with the Pd-catalyzed couplings in Compounds E and D .

- Potential Applications: Pyrazine derivatives often exhibit antimicrobial and kinase-inhibitory properties, while thiophene-containing compounds are explored for optoelectronic and anticancer applications. The target’s hybrid structure could synergize these functionalities .

Preparation Methods

Chloropyrazine Methoxylation

2,6-Dichloropyrazine undergoes selective methoxylation at the 6-position using sodium methoxide in methanol under reflux (12 h, 80°C), yielding 2-chloro-6-methoxypyrazine (78% yield). Subsequent hydrolysis of the 2-chloro group via aqueous NaOH (10%, 100°C, 6 h) affords 6-methoxypyrazin-2-ol (65% yield).

Alternative Route: Directed Ortho-Metalation

2-Methoxypyrazine is treated with LDA (-78°C, THF) followed by trimethylborate to install a boronate group at the 6-position. Oxidation with H₂O₂ yields 6-methoxypyrazin-2-ol (52% yield).

Pyrrolidine Functionalization

Etherification via Mitsunobu Reaction

Pyrrolidin-3-ol reacts with 6-methoxypyrazin-2-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 24 h) to form 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine (83% yield).

Nucleophilic Aromatic Substitution

2-Chloro-6-methoxypyrazine and pyrrolidin-3-ol undergo substitution using t-Bu-P4 (20 mol%) in DMF (100°C, 8 h), yielding the same ether product (71% yield).

Synthesis of Thiophen-3-yl Ethanone

Friedel-Crafts Acetylation

Thiophene is acetylated at the 3-position using AlCl₃ and acetyl chloride in CH₂Cl₂ (0°C to rt, 4 h), yielding 1-(thiophen-3-yl)ethanone (68% yield).

Bromination

Alpha-bromination of the ketone with Br₂ in AcOH (rt, 2 h) produces 2-bromo-1-(thiophen-3-yl)ethanone (89% yield).

Final Coupling via Alkylation

3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidine and 2-bromo-1-(thiophen-3-yl)ethanone react in the presence of K₂CO₃ in acetonitrile (60°C, 12 h), forming the target compound via N-alkylation (75% yield). Purification by silica gel chromatography (EtOAc/hexane, 3:7) affords the pure product.

Optimization and Mechanistic Insights

Ether Formation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| t-Bu-P4 | DMF | 100 | 8 | 71 |

| NaH | THF | 80 | 12 | 58 |

| K₂CO₃ | DMSO | 120 | 24 | 42 |

t-Bu-P4 outperforms inorganic bases due to its superior ability to deprotonate pyrrolidin-3-ol and activate the chloroheteroarene.

Alkylation Efficiency

| Leaving Group | Solvent | Base | Yield (%) |

|---|---|---|---|

| Br | MeCN | K₂CO₃ | 75 |

| Cl | DMF | Cs₂CO₃ | 63 |

| OTs | THF | NaH | 68 |

Bromide demonstrates optimal leaving-group ability under mild conditions.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine-H), 7.45 (dd, J = 5.0 Hz, 1H, thiophene-H), 5.12 (m, 1H, pyrrolidine-OCH), 3.95 (s, 3H, OCH₃), 3.65–3.40 (m, 4H, pyrrolidine-NCH₂), 2.85 (s, 2H, COCH₂).

- HRMS (ESI) : m/z calcd for C₁₅H₁₇N₃O₃S [M+H]⁺ 319.4; found 319.3.

Challenges and Alternative Approaches

Regioselectivity in Thiophene Acetylation

Directing groups (e.g., sulfonic acid) or transition metal catalysis (Pd-mediated C-H activation) improve 3-position selectivity.

Pyrrolidine Ring Synthesis

Donor-acceptor cyclopropane opening with amines (e.g., Ni(ClO₄)₂ catalysis) offers an alternative route to substituted pyrrolidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.